

Application Note: Spectrophotometric Analysis of Basic Blue 159 Solutions

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Compound of Interest

Compound Name: Basic Blue 159

Cat. No.: B1165715

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Introduction

Basic Blue 159, also known as Cationic Blue X-BL, is a synthetic cationic dye belonging to the triphenylmethane class.^[1] It is readily soluble in water and ethanol and is noted for its vibrant blue coloration and relative stability.^{[1][2]} Its applications are widespread, including in the dyeing of textiles, particularly acrylic fibers, and in the paper and ink industries.^{[1][3][4]} Accurate and reproducible quantification of **Basic Blue 159** is crucial for quality control in these applications and for research and development purposes. This document provides a detailed protocol for the spectrophotometric analysis of **Basic Blue 159** solutions using UV-Visible spectroscopy.

Principle of Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light. The concentration of a light-absorbing solute is directly proportional to the absorbance of the solution at a specific wavelength, a relationship described by the Beer-Lambert Law. The analysis involves measuring the absorbance of a **Basic Blue 159** solution at its wavelength of maximum absorbance (λ_{max}) and relating it to its concentration via a calibration curve.

Quantitative Data

Due to variations in commercially available **Basic Blue 159** products and the influence of different solvents on its spectral properties, it is essential to determine the wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) empirically. A study involving a mixture containing C.I. **Basic Blue 159** reported a λ_{max} of 599 nm.[5] However, this value should be confirmed for the specific dye batch and solvent being used.

The following table provides a template for recording experimentally determined quantitative data for **Basic Blue 159** in a user-defined solvent system.

Parameter	Symbol	Value	Units
Wavelength of Maximum Absorbance	λ_{max}	User Determined	nm
Molar Absorptivity	ϵ	User Determined	$\text{M}^{-1}\text{cm}^{-1}$
Correlation Coefficient of Calibration Curve	R^2	User Determined	-
Limit of Detection	LOD	User Determined	M or mg/L
Limit of Quantification	LOQ	User Determined	M or mg/L

Experimental Protocols

This section outlines the detailed methodology for the spectrophotometric analysis of **Basic Blue 159** solutions.

Materials and Equipment

- **Basic Blue 159** dye powder
- Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (e.g., 10 mL, 5 mL, 1 mL)
- Beakers
- Solvent (e.g., deionized water, ethanol)

- UV-Visible Spectrophotometer
- Quartz or glass cuvettes (1 cm path length)

Preparation of Stock and Standard Solutions

- Stock Solution Preparation (e.g., 100 mg/L):
 - Accurately weigh 10.0 mg of **Basic Blue 159** powder.
 - Quantitatively transfer the powder to a 100 mL volumetric flask.
 - Add a small amount of the chosen solvent (e.g., deionized water or ethanol) to dissolve the dye.
 - Once dissolved, fill the flask to the mark with the solvent.
 - Stopper the flask and invert it several times to ensure homogeneity.
- Preparation of Standard Solutions:
 - Prepare a series of standard solutions by serial dilution of the stock solution. For example, to prepare 1, 2, 5, and 10 mg/L standards:
 - 1 mg/L: Pipette 1 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
 - 2 mg/L: Pipette 2 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.
 - 5 mg/L: Pipette 5 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.
 - 10 mg/L: Pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

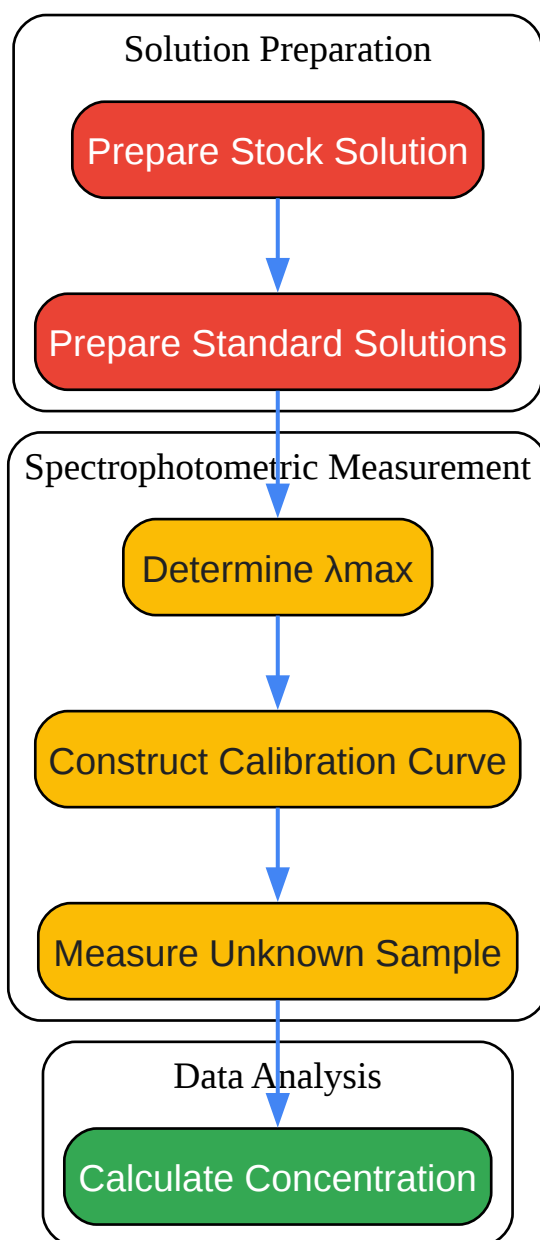
Spectrophotometric Measurement

- Instrument Setup:

- Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
- Set the wavelength range for scanning (e.g., 400-800 nm) to determine the λ_{max} .
- Determination of λ_{max} :
 - Fill a cuvette with the solvent to be used as a blank and place it in the spectrophotometer.
 - Zero the instrument with the blank.
 - Rinse a separate cuvette with one of the standard solutions (e.g., 5 mg/L), then fill the cuvette with the same standard solution.
 - Place the sample cuvette in the spectrophotometer and perform a wavelength scan.
 - The wavelength at which the highest absorbance is recorded is the λ_{max} .
- Calibration Curve Construction:
 - Set the spectrophotometer to measure absorbance at the determined λ_{max} .
 - Zero the instrument with the blank (solvent).
 - Measure the absorbance of each prepared standard solution, starting from the least concentrated.
 - Rinse the cuvette with the next standard solution before filling it for measurement.
 - Record the absorbance values for each standard.
 - Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value close to 1.0 indicates a good linear fit.
- Analysis of Unknown Samples:

- Prepare the unknown sample solution in the same solvent used for the standards. Dilute if necessary to ensure the absorbance falls within the range of the calibration curve.
- Measure the absorbance of the unknown sample at the λ_{max} .
- Use the equation of the calibration curve ($y = mx + c$, where y is the absorbance and x is the concentration) to calculate the concentration of **Basic Blue 159** in the unknown sample.

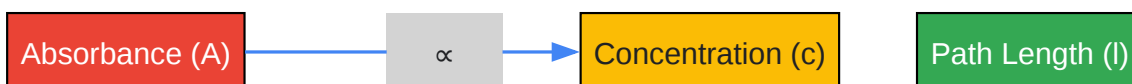
Visualizations



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Caption: Experimental workflow for spectrophotometric analysis.

Beer-Lambert Law: $A = \epsilon cl$



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Caption: Relationship described by the Beer-Lambert Law.

Factors Influencing Measurements

- **Solvent:** The polarity of the solvent can influence the absorption spectrum of triphenylmethane dyes, potentially causing a shift in the λ_{max} (solvatochromism). For triphenylmethane dyes, a bathochromic shift (to longer wavelengths) is often observed with increasing solvent polarity.^[6] It is crucial to use the same solvent for all standards and samples.

- pH: The pH of the solution can affect the charge and electronic structure of the dye molecule, leading to changes in the absorption spectrum. It is recommended to control or buffer the pH for precise measurements.
- Dye Aggregation: At higher concentrations, dye molecules may aggregate, which can cause a deviation from the linear relationship of the Beer-Lambert Law. This is often observed as a blue shift in the λ_{max} upon increasing dye concentration.[7]
- Stability: While **Basic Blue 159** is relatively stable, solutions should be protected from prolonged exposure to light to prevent photochemical degradation. The stability of the liquid form has been noted to be over a year.[2]

Conclusion

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative analysis of **Basic Blue 159** solutions. By carefully preparing standard solutions, determining the wavelength of maximum absorbance, and constructing a calibration curve, researchers can accurately determine the concentration of **Basic Blue 159** in various samples. Consistency in experimental conditions, particularly the choice of solvent and pH, is paramount for obtaining reliable and reproducible results.

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